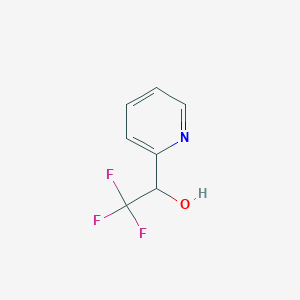

2,2,2-Trifluoro-1-pyridin-2-ylethanol

Übersicht

Beschreibung

2,2,2-Trifluoro-1-pyridin-2-ylethanol, also known as 2-Pyridinemethanol, α-(trifluoromethyl)-, is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.13 .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol is typically achieved from 2-Pyridinecarboxaldehyde and (Trifluoromethyl)trimethylsilane .Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoro-1-pyridin-2-ylethanol is 1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H and its InChI key is BWVJLWLTQVSWDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-pyridin-2-ylethanol is a liquid at room temperature . It has a melting point of 46-48°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids involves the use of 2-(aminomethyl)pyridine with acyl chlorides followed by one-pot treatment with trifluoroacetic anhydride. This process yields 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, which are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids with high yields through haloform cleavage (Tverdiy et al., 2016).

Development of Nickel and Mixed Sodium-Nickel Complexes

Research on nickel and mixed sodium-nickel complexes demonstrates the impact of the spacer in chelating pyridine-alcoholate ligands. Varying the stoichiometry in reactions involving pyridine-2-ylmethanol, [NiCl(2)(DME)], and NaH leads to different polynuclear complexes, showcasing the versatility of pyridine-based ligands in coordination chemistry (Kayser et al., 2010).

Coordination Chemistry of Nickel(II) with Trifluoroacetate and Pyridin-2-ylmethanol

The study of [Ni(C2F3O2)2(C6H7NO)2] reveals that 2,2,2-trifluoro-1-pyridin-2-ylethanol can act as a ligand, coordinating to nickel(II) ions through both nitrogen and oxygen atoms. This results in a complex with interesting structural and potentially magnetic properties (Bacsa et al., 2004).

Photocatalytic Activities of 3d Element Complexes

The synthesis of penta-pyridyl type ligands, including pyridine-based components, and their coordination to 3d element cations has been explored. These complexes exhibit metal center dependent structural features and photocatalytic water reduction capabilities, highlighting the application of pyridine-based ligands in photocatalysis (Bachmann et al., 2013).

Synthesis and Characterization of Schiff Base Compounds

A study on the synthesis and characterization of Schiff base compounds involving pyridine derivatives has led to the creation of new aluminum(III), gallium(III), and indium(III) complexes. These complexes have been analyzed for their formation constants, showcasing the reactivity and coordination chemistry of pyridine-containing ligands (Mohammadi & Abdeshah, 2012).

Safety And Hazards

The compound is classified as harmful and comes with a warning signal. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVJLWLTQVSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548220 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-pyridin-2-ylethanol | |

CAS RN |

107040-75-5 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)